N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(26,18-13-16-9-5-6-10-17(16)27-18)14-23-20(25)19(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,26H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWTYTDIPMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the oxalamide moiety. Common synthetic routes include:
Coupling Reactions: Benzothiophene derivatives can be synthesized using Pd-catalyzed coupling reactions such as the Sonogashira coupling reaction.
Electrophilic Cyclization: This method is used to form the benzothiophene core by cyclizing appropriate precursors under electrophilic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the cyclohexenyl group, converting it to a cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzothiophene-Containing Analogs
- N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 2034403-77-3): This analog replaces the cyclohexenylethyl-ethanediamide group with a dichlorophenoxy acetamide. The molecular weight (C₁₉H₁₇Cl₂NO₃S: 438.3 g/mol) is higher than the target compound due to chlorine atoms, which may affect solubility and metabolic stability .
Ethanediamide-Linked Compounds
- N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide (CAS 2309747-62-2) :
The trifluoroethyl-piperidine substituent introduces strong electron-withdrawing properties and rigidity, contrasting with the benzothiophene group in the target compound. This substitution could enhance blood-brain barrier penetration, making it relevant for central nervous system targets . - Its molecular weight (358.5 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
Cyclohexenylethyl-Containing Derivatives
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: The methoxyphenyl group confers moderate hydrophilicity compared to the benzothiophene moiety.
Amides with Aromatic/ Heterocyclic Substituents
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
This compound’s dichlorophenyl-thiazol architecture demonstrates crystallographic stability via N–H⋯N hydrogen bonds, forming 1D chains. Such interactions are critical for solid-state stability and could inform the design of the target compound’s crystal engineering .
Structural and Functional Implications
Molecular Weight and Polarity
*Estimated based on analogs.
- Aromatic Interactions: Benzothiophene and cyclohexenyl groups provide a balance of hydrophobic and π-π interactions, contrasting with the polar dichlorophenoxy or thiazol groups in other analogs.
Q & A
Q. What are the recommended multi-step synthesis routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves sequential amide bond formation and functional group protection/deprotection. Key steps include:
- Using coupling agents like EDC/HOBt for amidation (≥90% efficiency under anhydrous DMF at 0–5°C) .
- Optimizing solvent systems (e.g., DMSO for hydroxyl group stability) and catalysts (e.g., DMAP for acyl transfer) .
- Employing Design of Experiments (DOE) to evaluate temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and reaction time (6–24 hrs) . Monitor intermediate purity via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and final product purity via HPLC (>98% by C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 to confirm amide proton (δ 8.2–8.5 ppm) and benzothiophene aromatic signals (δ 7.3–7.8 ppm) .
- HPLC-MS : ESI+ mode for molecular ion [M+H]<sup>+</sup> (calculated m/z 483.2) and fragment patterns (e.g., cleavage at hydroxypropyl moiety, m/z 215.1) .
- XRD : Single-crystal analysis to resolve stereochemistry at the hydroxypropyl center (dOH = 1.82 Å) .
Q. What in vitro screening models are appropriate for initial bioactivity assessment?
- Enzyme inhibition : COX-2 inhibition assay (IC50 determination via fluorometric kit, positive control: Celecoxib) .
- Cell-based assays : Cytotoxicity screening in HEK-293 cells (MTT assay, 24–72 hr exposure) with EC50 thresholds <50 µM considered active .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between experimental models?
- Purity validation : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) .
- Assay standardization : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-analysis : Apply mixed-effects models to account for inter-lab variability in IC50 measurements (95% confidence intervals) .
Q. What computational modeling approaches predict binding affinity with cyclooxygenase-2?
- Molecular docking : AutoDock Vina with flexible side chains (grid size: 25 Å<sup>3</sup>, exhaustiveness: 32) to identify key interactions (e.g., hydrogen bonds with Arg120, π-π stacking at Tyr385) .
- MD simulations : GROMACS (100 ns, NPT ensemble) to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
- QSAR : Use descriptors like logP (calculated: 3.2±0.3) and polar surface area (110 Å<sup>2</sup>) to correlate with bioavailability .
Q. How does stereochemistry at the hydroxypropyl moiety influence pharmacological activity?
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, flow rate 1 mL/min) .
- Activity comparison : Test (R)- and (S)-enantiomers in COX-2 inhibition assays (ΔIC50 >10-fold indicates stereospecificity) .
Q. What strategies mitigate competing side reactions during amide bond formation?
- Kinetic control : Maintain low temperatures (0–5°C) to suppress racemization .
- Coupling agents : Use HOBt/DIC to reduce carbodiimide-mediated byproducts (yield improvement: 15–20%) .
- In situ monitoring : FTIR for real-time tracking of carbonyl (1680 cm<sup>−1</sup>) and amine (3300 cm<sup>−1</sup>) peaks .
Q. How do researchers validate target engagement specificity in complex biological systems?
- CETSA : Thermal shift assays (ΔTm ≥2°C indicates binding) in cell lysates .
- SPR : Measure binding kinetics (kon/koff) to recombinant COX-2 (Rmax >50 RU confirms interaction) .
- Gene knockout : CRISPR-Cas9-modified cell lines to confirm pathway dependence .
Methodological Best Practices
Q. What stability parameters must be controlled during long-term storage?
- Storage : -20°C under argon, with desiccants (silica gel) to prevent hydrolysis .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring .
Q. What statistical frameworks optimize pharmacokinetic properties in preclinical development?
- Population PK modeling : NONMEM for interspecies scaling (mouse-to-human clearance correlation) .
- IVIVC : Establish in vitro dissolution (pH 6.8 buffer) vs. in vivo absorption profiles (AUC0–24 >80% bioequivalence) .
- Bayesian optimization : MCMC sampling to prioritize analogs with favorable logD (2.5–3.5) and plasma protein binding (<90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
